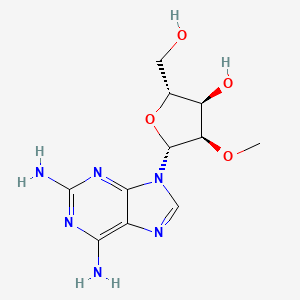

2-Amino-2'-O-methyladenosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-2'-O-methyladenosine is a modified nucleoside that is derived from adenosine, a fundamental building block of RNA. The modification involves the addition of a methyl group to the 2' hydroxyl position of the ribose sugar in adenosine. This modification can potentially alter the nucleoside's properties, such as its stability and its interaction with proteins and other nucleic acids.

Synthesis Analysis

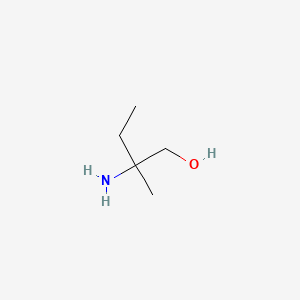

The synthesis of 2'-O-methylated nucleosides, such as 2'-O-methylguanosine, can be achieved from 2-aminoadenosine using diazomethane and stannous chloride as a catalyst . The process involves a selective alkylation at the 2'-OH position of 2-aminoadenosine, which is then followed by enzymatic conversion to the desired 2'-O-methylguanosine. This method provides a high yield and eliminates the need for protected ribonucleosides, representing a significant improvement over previous synthetic approaches .

Molecular Structure Analysis

The molecular structure of 2-Amino-2'-O-methyladenosine would include the adenosine base structure with an amino group at the 2 position of the purine ring and a methyl group attached to the 2' position of the ribose sugar. The presence of these groups can influence the molecule's conformation and its ability to form hydrogen bonds, which are crucial for its interaction with other biomolecules.

Chemical Reactions Analysis

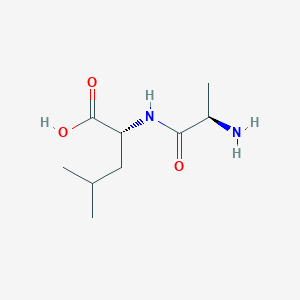

While the provided data does not detail specific chemical reactions involving 2-Amino-2'-O-methyladenosine, the synthesis process for related compounds suggests that the molecule could undergo further chemical modifications. For instance, 2'-O-methyladenosine derivatives can be coupled with amino acids to form aminoacyl nucleosides, which are related to charged tRNA termini . These reactions typically involve the use of protecting groups and coupling reagents, and the products can be deprotected to yield the final modified nucleosides .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-Amino-2'-O-methyladenosine would be influenced by the methyl and amino groups present in the molecule. The methylation at the 2' position could increase the hydrophobicity of the nucleoside and enhance its resistance to enzymatic degradation. The amino group could contribute to the molecule's ability to participate in additional chemical reactions, such as the formation of hydrogen bonds or conjugation with other molecules. The solubility and stability of the compound would be key properties to consider, especially in the context of its potential applications in biological systems or as a pharmaceutical agent.

Applications De Recherche Scientifique

Hydrolytic Decomposition

2-Methyladenosine, a compound related to 2-Amino-2'-O-methyladenosine, undergoes hydrolytic decomposition, especially under acidic conditions. This process involves depurination and imidazole ring opening, which is significant in understanding the chemical stability and reactivity of such nucleosides (Hovinen, Shugar, & Lönnberg, 1990).

Hepatitis C Virus RNA Replication

2'-C-methyladenosine, a structurally related compound, has been identified as a potent inhibitor of Hepatitis C virus (HCV) RNA replication. This discovery is crucial in the development of effective therapies for HCV (Eldrup et al., 2004).

Role in RNA Methylation and Gene Regulation

2-Amino-2'-O-methyladenosine is linked to N6-methyladenosine (m6A) RNA methylation, a key modification in eukaryotes that enriches and regulates genetic information. This modification plays a significant role in plant biology and gene expression control, impacting plant growth, development, and stress response (Yue et al., 2019).

Impact on mRNA Translation Efficiency

The modification of mRNA with m6A, which is chemically related to 2-Amino-2'-O-methyladenosine, modulates mRNA translation efficiency. This indicates a dynamic control of mRNA metabolism and gene expression through these modifications (Wang et al., 2015).

Potential Role in Cancer Progression

m6A methylation, linked to 2-Amino-2'-O-methyladenosine, is crucial in RNA metabolism and has been implicated in the pathogenesis of various diseases, including cancers. Understanding the physiological functions of this modification and its regulators can aid in uncovering its biological roles in human tumors (Wang et al., 2020).

Conformation and Stability of Nucleic Acids

Studies on modified nucleotides like 2-Amino-2'-O-methyladenosine and its derivatives provide insights into the structures and stabilities of nucleic acids. Such research is vital for understanding RNA and DNA interactions and their implications in various biological processes (Pasternak et al., 2007).

Role in mRNA Methylation and Splicing

2-Amino-2'-O-methyladenosine-related m6A modification plays a significant role in mRNA splicing. This highlights the importance of mRNA methylation in regulating genetic information and gene expression (Roundtree & He, 2016).

mRNA Stability Regulation

m6A methylation, closely associated with 2-Amino-2'-O-methyladenosine, regulates mRNA stability. This demonstrates the role of this modification in RNA metabolism and the dynamic nature of mRNA in cells (Wang et al., 2013).

Epigenetic Regulation and Disease Progression

The modification of RNA with m6A, a process related to 2-Amino-2'-O-methyladenosine, has implications in various metabolic diseases. Understanding its role in disease progression can provide insights into potential therapeutic targets (Li et al., 2020).

Propriétés

IUPAC Name |

(2R,3R,4R,5R)-5-(2,6-diaminopurin-9-yl)-2-(hydroxymethyl)-4-methoxyoxolan-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N6O4/c1-20-7-6(19)4(2-18)21-10(7)17-3-14-5-8(12)15-11(13)16-9(5)17/h3-4,6-7,10,18-19H,2H2,1H3,(H4,12,13,15,16)/t4-,6-,7-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLWUWXCKSOIFPS-KQYNXXCUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(OC1N2C=NC3=C(N=C(N=C32)N)N)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=C(N=C32)N)N)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N6O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30432592 |

Source

|

| Record name | 2-Amino-2'-O-methyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2'-O-methyladenosine | |

CAS RN |

80791-87-3 |

Source

|

| Record name | 2-Amino-2'-O-methyladenosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30432592 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.